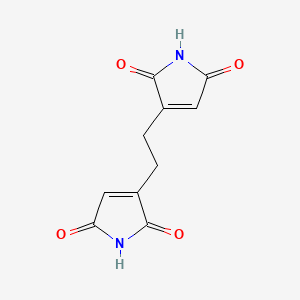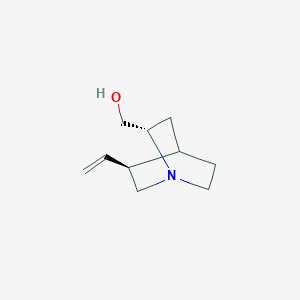
3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione): , also known as N,N’-Ethylenebismaleimide, is a compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is characterized by its two maleimide groups connected by an ethylene bridge, making it a versatile reagent in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienes to form cyclohexene derivatives.
Substitution Reactions: The compound can also participate in substitution reactions where the maleimide groups are replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Solvents: DMF, DMSO
Catalysts: Lewis acids for cycloaddition reactions
Major Products: The major products formed from these reactions include various substituted maleimides and cyclohexene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) is used as a cross-linking reagent due to its ability to form stable covalent bonds with nucleophiles. It is commonly used in the synthesis of polymers and advanced materials .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and to stabilize protein structures. It is also used in the development of drug delivery systems and as a linker in bioconjugation techniques .
Industry: Industrially, it is used in the production of high-performance adhesives, coatings, and composites. Its ability to form strong covalent bonds makes it valuable in the manufacturing of durable materials .
Mécanisme D'action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) involves the formation of covalent bonds with nucleophilic groups such as thiols and amines. The maleimide groups react with these nucleophiles to form stable thioether or amide linkages. This cross-linking ability is crucial in its applications in polymer chemistry and bioconjugation .
Comparaison Avec Des Composés Similaires
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
Uniqueness: Compared to these similar compounds, 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) is unique due to its shorter ethylene bridge, which allows for closer proximity cross-linking. This makes it particularly useful in applications requiring precise control over molecular distances, such as in the study of protein structures and interactions .
Propriétés
IUPAC Name |
3-[2-(2,5-dioxopyrrol-3-yl)ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-7-3-5(9(15)11-7)1-2-6-4-8(14)12-10(6)16/h3-4H,1-2H2,(H,11,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGKKBZBLVSJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC1=O)CCC2=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)






![5-((3AS,4S,6aR)-4-((11-amino-7-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-6-oxoundecyl)carbamoyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B8058336.png)
